methyl 3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate
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Description
Synthesis Analysis
The synthesis of compounds similar to methyl 3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate involves complex reactions, often starting with specific chlorides, ammonium thiocyanate, and esters. These reactions are characterized and verified using techniques like IR, Raman, NMR, and X-ray diffraction methods, providing insight into the structural integrity and confirmation of the synthesized compounds (İ. Koca et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed through a combination of experimental and theoretical methods, including FT-IR, Laser-Raman spectra, and Ab Initio Hartree Fock (HF) and Density Functional Theory (B3LYP) methods. This analysis helps in understanding the geometric parameters like bond lengths and angles, and the vibrational frequencies of the molecule, which are crucial for determining the molecule's stability and reactivity (İ. Koca et al., 2014).
Chemical Reactions and Properties
This compound and related compounds participate in various chemical reactions, forming different products depending on the reactants and conditions. The study of these reactions provides valuable information on the compound's reactivity and potential applications in synthesis. For example, cyano(ethoxycarbonothioylthio)methyl benzoate has been shown to be an excellent one-carbon radical equivalent for introducing an acyl unit via xanthate transfer radical addition to olefins (S. Bagal et al., 2006).
Safety and Hazards
properties
IUPAC Name |
methyl 3-(furan-2-ylmethylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-13(17)10-4-2-5-11(8-10)16-14(20)15-9-12-6-3-7-19-12/h2-8H,9H2,1H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHUISOMJGQFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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